1-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(1-ethyl-2-oxo-3H-indol-5-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-2-20-16-8-7-15(9-13(16)10-17(20)21)19-24(22,23)11-12-3-5-14(18)6-4-12/h3-9,19H,2,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADYQCNYXHWJTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is a synthetic organic compound that belongs to the sulfonamide class. Its structure features a 4-chlorophenyl group and an 1-ethyl-2-oxoindolin-5-yl moiety, which are critical for its biological activity. Sulfonamides are widely recognized for their antimicrobial properties, while the indolinone scaffold is associated with various pharmacological effects, making this compound a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
The biological activity of 1-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide is primarily attributed to its ability to interact with specific biological targets. The mechanisms may include:
- Enzyme Inhibition : The sulfonamide group can inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Receptor Binding : The compound may modulate various signaling pathways by interacting with cellular receptors.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Effective against various bacterial strains.
- Antitumor Activity : Potential to inhibit cancer cell proliferation.
Comparative Analysis of Similar Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-(3-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide | Chlorophenyl group | Antimicrobial | Different chlorination may affect potency |
| 1-(4-fluorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)urea | Fluorophenyl group | Anticancer | Fluorine substitution alters lipophilicity |
| 1-(4-bromophenyl)-N-(1-methylindolin-5-yl)acetamide | Bromophenyl group | Varies by substitution | Different electronic effects from bromine |
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of sulfonamides similar to 1-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide:
- Antimicrobial Efficacy : A study demonstrated that sulfonamides exhibit significant activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections.
- Antitumor Properties : Research indicated that compounds with the indolinone scaffold could induce apoptosis in cancer cells, highlighting their potential use in oncology.
- Mechanistic Insights : Investigations into the compound's interaction with target enzymes revealed that the sulfonamide moiety enhances binding affinity, potentially increasing its effectiveness as a therapeutic agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Findings and Differences
Sulfonamide Core vs. Pyrazole Scaffold :
- The target compound shares the methanesulfonamide group with NS398 and AVE-1625 but differs from SC560, which employs a pyrazole core. Sulfonamides are often associated with enzyme inhibition (e.g., COX-2 for NS398), while pyrazoles like SC560 target COX-1, highlighting how scaffold choice influences selectivity .
Aromatic Substitution Patterns: The 4-chlorophenyl group in the target compound is also present in SC560 and AVE-1625.
Indolinone vs. Azetidinyl Moieties: The 1-ethyl-2-oxoindolin-5-yl group in the target compound contrasts with the azetidinyl ring in AVE-1625. Indolinone derivatives are associated with kinase inhibition (e.g., sunitinib), suggesting possible tyrosine kinase activity, whereas azetidinyl groups are common in cannabinoid receptor modulators .
Applications :
- Unlike tolylfluanid, a pesticide with dichloro-fluoro substitutions, the target compound lacks halogen-rich side chains, implying a pharmaceutical rather than agrochemical application .
Physicochemical and Pharmacokinetic Considerations
- Synthetic Yields : Analogous N-arylbenzimidazole derivatives are synthesized in 70–92% yields under mild conditions, suggesting feasible scalability for the target compound .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 1-(4-chlorophenyl)-N-(1-ethyl-2-oxoindolin-5-yl)methanesulfonamide?
- Methodological Answer : Synthesis requires sequential sulfonylation and coupling reactions. Critical steps include:
- Step 1 : Formation of the 1-ethyl-2-oxoindolin-5-amine intermediate via reductive cyclization under inert atmosphere (argon/nitrogen) .
- Step 2 : Sulfonylation with 4-chlorophenylmethanesulfonyl chloride at 0–5°C to prevent side reactions .
- Step 3 : Purification using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization via <sup>1</sup>H/<sup>13</sup>C NMR to confirm regioselectivity .
- Data Contradiction : Discrepancies in yield (40–75%) across studies highlight the need for strict temperature control and anhydrous conditions .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : <sup>1</sup>H NMR resolves the indolinone NH (δ 10.2–10.5 ppm) and sulfonamide SO2NH (δ 3.1–3.3 ppm). <sup>13</sup>C NMR confirms the carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry (HRMS) : Exact mass calculation (C18H18ClN2O3S) ensures purity; deviations >0.005 Da suggest impurities .
- FT-IR : Sulfonamide S=O stretches (1320–1350 cm<sup>-1</sup>) and indolinone C=O (1650–1680 cm<sup>-1</sup>) validate functional groups .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2), noting IC50 values ≤50 µM for sulfonamide derivatives .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with Celecoxib as a reference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across sulfonamide analogs?
- Methodological Answer :
- Modifications : Introduce substituents at the 4-chlorophenyl or indolinone moiety (e.g., -OCH3, -CF3) to assess electronic effects .
- Assays : Parallel testing in cancer vs. non-cancer cell lines to differentiate cytotoxicity from selective activity .
- Computational Modeling : Docking studies (AutoDock Vina) to predict binding affinity to targets like carbonic anhydrase IX .
- Data Contradiction : Variability in IC50 values (e.g., 12 µM vs. 45 µM for similar analogs) may arise from assay conditions (serum concentration, incubation time) .
Q. What strategies address low solubility in pharmacological profiling?
- Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain solubility without cytotoxicity .
- Prodrug Design : Esterification of the sulfonamide group (e.g., acetylated prodrugs) enhances bioavailability .
- Nanocarriers : Encapsulation in PLGA nanoparticles improves aqueous dispersion and controlled release .
Q. How can researchers validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity Labeling : Incorporate a diazirine moiety to crosslink with target proteins, followed by LC-MS/MS identification .
- Thermal Shift Assay (TSA) : Monitor protein melting shifts to confirm binding to enzymes like HDACs .
- CRISPR-Cas9 Knockout : Eliminate putative targets (e.g., carbonic anhydrases) to assess loss of compound efficacy .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in cytotoxicity assays?
- Methodological Answer :
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50 with 95% confidence intervals .
- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates caused by precipitation or cell clumping .
- Meta-Analysis : Compare results across ≥3 independent labs to identify systemic errors (e.g., solvent batch variations) .
Q. How should researchers address polymorphic crystallization issues during formulation?
- Methodological Answer :
- PXRD : Screen crystallization solvents (e.g., ethanol, acetonitrile) to identify stable polymorphs .
- DSC/TGA : Characterize thermal stability (melting point >200°C for anhydrous forms) .
- Co-Crystallization : Add caffeine or succinic acid to improve dissolution kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
